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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of the herbicide

safener Cloquintocet-mexyl and its primary metabolite, Cloquintocet acid. The information

presented is based on data from regulatory agency assessments and available scientific

literature.

Introduction
Cloquintocet-mexyl is a herbicide safener used to protect cereal crops from herbicide injury.

In biological systems, Cloquintocet-mexyl undergoes rapid hydrolysis to its active metabolite,

Cloquintocet acid (5-chloro-8-quinolinoxyacetic acid).[1][2] This rapid conversion leads to

systemic exposure primarily to the acid form.[2] Consequently, regulatory bodies such as the

Australian Pesticides and Veterinary Medicines Authority (APVMA) have accepted "bridging

studies" that demonstrate the toxicological equivalence of the two compounds, allowing the

extensive toxicological database for Cloquintocet-mexyl to be applied to its acid metabolite.[2]

Comparative Toxicology Data
The toxicological profiles of Cloquintocet-mexyl and Cloquintocet acid are considered to be

remarkably similar.[2] Both compounds exhibit low acute toxicity and are not classified as

genotoxic, carcinogenic, or reproductive/developmental toxicants.[3][4][5] The following tables

summarize the available quantitative toxicological data for both compounds.
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Table 1: Acute Toxicity Data

Endpoint Cloquintocet-mexyl Cloquintocet acid

Oral LD50 (Rat) > 2000 mg/kg bw Low acute oral toxicity

Dermal LD50 (Rat) > 2000 mg/kg bw Low acute dermal toxicity

Inhalation LC50 (Rat) > 1.32 mg/L Low acute inhalation toxicity

Eye Irritation (Rabbit) Slightly irritating Slight eye irritant

Skin Irritation (Rabbit) Non-irritating Not a skin irritant

Skin Sensitization Skin sensitizer Not a skin sensitizer

Table 2: Subchronic and Developmental Toxicity Data

Study Type Compound
NOAEL (No
Observed Adverse
Effect Level)

LOAEL (Lowest
Observed Adverse
Effect Level)

28-Day Oral (Rodent) Cloquintocet-mexyl 10 mg/kg/day

100 mg/kg/day (based

on microscopic kidney

lesions)

13-Week Subchronic

(Rodent)
Cloquintocet acid

Data not specified,

minor effects at

highest dose

Data not specified

Developmental

Toxicity (Rat)
Cloquintocet-mexyl

Maternal: 100

mg/kg/day,

Developmental: 100

mg/kg/day

Maternal: 400

mg/kg/day,

Developmental: 400

mg/kg/day

Developmental

Toxicity (Rabbit)
Cloquintocet-mexyl

Maternal: 25

mg/kg/day,

Developmental: 150

mg/kg/day

Maternal: 150

mg/kg/day,

Developmental: >150

mg/kg/day

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed experimental protocols for the specific studies on Cloquintocet-mexyl and its acid

metabolite are often proprietary and not publicly available. However, these studies are

generally conducted following internationally recognized guidelines, such as those established

by the Organisation for Economic Co-operation and Development (OECD). The methodologies

for the key toxicological assessments are outlined below.

Acute Oral Toxicity (Following OECD Guideline 423)
The acute oral toxicity is typically determined using the Acute Toxic Class Method. This method

involves a stepwise procedure with the use of a limited number of animals. Animals, usually

rats, are administered the test substance by oral gavage at one of a series of defined dose

levels (e.g., 5, 50, 300, 2000 mg/kg body weight). Observations for signs of toxicity and

mortality are made for at least 14 days. The results allow for the classification of the substance

into a toxicity category.

Subchronic Oral Toxicity (Following OECD Guideline
408)
In a 90-day subchronic oral toxicity study, the test substance is administered daily to groups of

rodents, typically rats, at three or more dose levels for 90 days. A control group receives the

vehicle only. The substance is usually administered via the diet, drinking water, or by gavage.

Throughout the study, animals are observed for clinical signs of toxicity, and body weight and

food/water consumption are monitored. At the end of the study, blood and urine samples are

collected for hematological and clinical chemistry analyses. A comprehensive necropsy and

histopathological examination of organs and tissues are performed to identify any treatment-

related effects. The highest dose level at which no adverse effects are observed is determined

as the NOAEL.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test
(Ames Test) (Following OECD Guideline 471)
The Ames test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia

coli) with pre-existing mutations that render them unable to synthesize an essential amino acid.

The bacteria are exposed to the test substance with and without a metabolic activation system

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1217157?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(S9 mix). If the substance is mutagenic, it will cause a reverse mutation in the bacteria, allowing

them to grow on a medium lacking the essential amino acid. The number of revertant colonies

is counted and compared to the control to determine the mutagenic potential of the substance.

Signaling Pathways and Experimental Workflows
Currently, there is limited publicly available information detailing the specific mammalian

toxicological signaling pathways for Cloquintocet-mexyl or Cloquintocet acid. The primary

mechanism of action described in the literature relates to its role as a herbicide safener in

plants, where it is suggested to promote photosynthesis and decrease oxidative stress.

The following diagrams illustrate the general workflow for toxicological assessment and the

metabolic pathway of Cloquintocet-mexyl.
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General workflow for toxicological assessment.
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Metabolic conversion of Cloquintocet-mexyl.

Conclusion
Based on the available data from regulatory agencies, Cloquintocet-mexyl and its acid

metabolite, Cloquintocet acid, are considered to be toxicologically equivalent. This conclusion

is supported by the rapid in vivo hydrolysis of the mexyl ester to the acid, resulting in

bioequivalence. Both compounds demonstrate a low order of acute toxicity and are not

associated with genotoxic, carcinogenic, or reproductive and developmental effects in the

available studies. For risk assessment purposes, the extensive toxicological database for

Cloquintocet-mexyl is deemed applicable to Cloquintocet acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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